![molecular formula C8H11ClN4O B12849510 N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide](/img/structure/B12849510.png)
N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring, a carbonyl group, and a chloroethanehydrazonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Carbonyl Group: The carbonyl group can be introduced via Friedel-Crafts acylation, where the pyrrole reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Chloroethanehydrazonamide Moiety: This step involves the reaction of ethyl chloroacetate with hydrazine hydrate to form chloroethanehydrazonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the chloroethanehydrazonamide moiety can be substituted by nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol under reflux.
Major Products
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted hydrazonamides.
Scientific Research Applications
Chemistry
In chemistry, N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of pyrrole-containing molecules with biological macromolecules such as proteins and nucleic acids. It may also serve as a probe for investigating enzyme mechanisms.
Medicine
In medicine, this compound has potential applications as a pharmacophore in drug design. Its structure can be modified to enhance its biological activity and selectivity towards specific targets.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate in the production of dyes, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrole ring can engage in π-π stacking interactions, while the carbonyl and chloroethanehydrazonamide groups can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-bromoethanehydrazonamide: Similar structure but with a bromo group instead of a chloro group.
N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-iodoethanehydrazonamide: Similar structure but with an iodo group instead of a chloro group.
N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-fluoroethanehydrazonamide: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. The chloro group can participate in nucleophilic substitution reactions, making this compound a valuable intermediate in synthetic chemistry.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H11ClN4O |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
N-(2-chloroethanehydrazonoyl)-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C8H11ClN4O/c1-13-4-2-3-6(13)8(14)11-7(5-9)12-10/h2-4H,5,10H2,1H3,(H,11,12,14) |
InChI Key |
JXNVQKAFQHAJLJ-UHFFFAOYSA-N |
Isomeric SMILES |
CN1C=CC=C1C(=O)N/C(=N/N)/CCl |
Canonical SMILES |
CN1C=CC=C1C(=O)NC(=NN)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


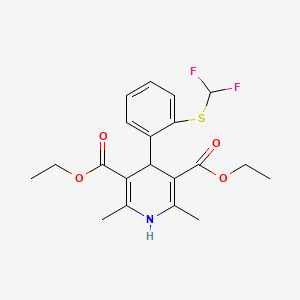
![1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B12849434.png)
![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12849435.png)
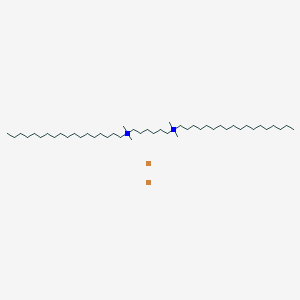
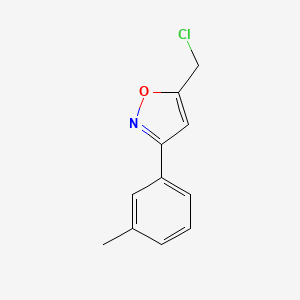
![5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline](/img/structure/B12849443.png)
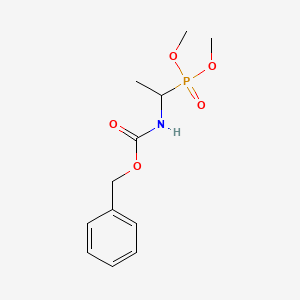

![7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12849475.png)
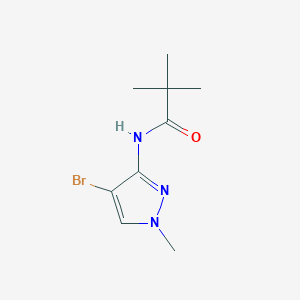
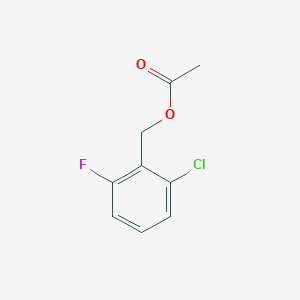

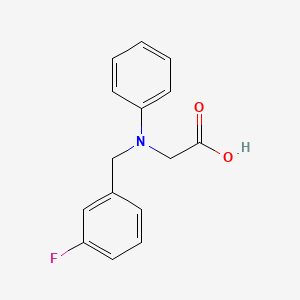
![Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849488.png)
